![molecular formula C16H20BNO4 B2817672 Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester CAS No. 1126479-87-5](/img/structure/B2817672.png)
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
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Overview
Description
“Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester” is a chemical compound with the CAS number 1126479-87-5 . It’s a type of benzoic acid derivative, which means it has a benzene ring (the base structure of benzoic acid) in its structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . This group contains a boron atom and two oxygen atoms, along with several carbon and hydrogen atoms .Chemical Reactions Analysis
As a benzoic acid derivative, this compound would likely undergo reactions similar to those of benzoic acid, such as esterification and reactions with bases . The presence of the cyano group could also allow for reactions like the Rosenmund-von Braun reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . These could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Organic Synthesis Intermediate
This compound is an important intermediate in organic synthesis . It is highly stable, low in toxicity, and highly reactive in various transformation processes .
Drug Development
In drug application research, this compound is usually used as enzyme inhibitors or specific ligand drugs . It can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs .
Fluorescent Probes
This compound can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-responsive Drug Carriers
The boronic ester bonds in this compound are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes .
Crystallographic and Conformational Analyses
The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .
Density Functional Theory (DFT) Studies
The actual value of the crystal structures of this compound obtained by DFT shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-6-20-14(19)11-7-8-12(10-18)13(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUQZJGZONTJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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